2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
説明
2-Methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound featuring a fused triazoloquinazolinone core. Its structure combines a quinazolinone scaffold with a 1,2,4-triazole ring and a thienyl substituent at position 4. The synthesis of such derivatives typically involves multi-component reactions under solvent-free or catalytic conditions, as exemplified by methods employing copper-incorporated nanocatalysts (e.g., Cu@HAp@KIT-6) to achieve high yields (88–97%) .
The methyl group at position 2 and the 2-thienyl moiety at position 6 contribute to its unique electronic and steric properties, which may enhance binding affinity in biological systems. Structural analogs of this compound have been explored extensively in medicinal chemistry due to their diverse reactivity and adaptability in drug design .
特性
IUPAC Name |
2-methyl-6-thiophen-2-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-8-15-14-16-11-5-9(13-3-2-4-20-13)6-12(19)10(11)7-18(14)17-8/h2-4,7,9H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHKQTYGKTYLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired triazoloquinazoline compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.
化学反応の分析
Types of Reactions
2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene ring can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require the presence of a base and are conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.
科学的研究の応用
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent for various diseases. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit anticancer properties. For instance, similar compounds have been reported to inhibit tumor growth and induce apoptosis in cancer cell lines. The specific mechanisms through which 2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one exerts its effects are yet to be fully elucidated but may involve modulation of signaling pathways related to cell proliferation and survival.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of triazole derivatives. Compounds with similar structures have demonstrated activity against various bacterial and fungal strains. The thienyl moiety may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased bioactivity.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological studies. Certain quinazoline derivatives have been associated with neuroprotective effects and modulation of neuroinflammatory responses.
Case Study: Neuroprotective Effects
A study on related compounds indicated that they could reduce neuronal apoptosis in models of neurodegenerative diseases such as Alzheimer's. This suggests that 2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one may also possess similar protective qualities.
Agricultural Chemistry
There is emerging interest in the application of such compounds in agricultural chemistry, particularly as potential agrochemicals or biopesticides. The structural characteristics that confer biological activity can be leveraged to develop new crop protection agents.
Study on Pesticidal Activity
Research has shown that compounds with similar triazole structures exhibit fungicidal properties against plant pathogens. The thienyl group may contribute to enhanced effectiveness against specific fungal species, providing a basis for further exploration in agricultural applications.
Data Table: Summary of Applications
| Application Area | Potential Benefits | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer activity; Antimicrobial properties | Studies on quinazoline derivatives |
| Neuropharmacology | Neuroprotective effects; Modulation of inflammation | Research on neuroprotective compounds |
| Agricultural Chemistry | Potential biopesticide; Crop protection | Studies on triazole-based agrochemicals |
作用機序
The mechanism of action of 2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Table 1: Key Structural Features and Molecular Properties of Selected Analogs
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-Methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one | 2-methyl, 6-(2-thienyl) | C₁₅H₁₂N₄OS | 296.35 | Thienyl group enhances aromatic interactions; methyl improves lipophilicity |
| 6-(4-Methylphenyl)-2-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one | 6-(4-methylphenyl), 2-(methylsulfanyl) | C₁₇H₁₆N₄OS | 324.40 | Sulfur-containing substituent increases polarity |
| 6-(3-Chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one | 6-(3-chlorophenyl), 2-methyl | C₁₆H₁₃ClN₄O | 312.76 | Chlorine atom introduces electron-withdrawing effects |
| 9-Phenyl-6-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | 9-phenyl, 6-(2-thienyl) | C₁₉H₁₆N₄OS | 348.42 | Additional phenyl group extends π-system |
| 6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one | 6-(4-methoxyphenyl), 9-phenyl | C₂₃H₂₀N₄O₂ | 392.43 | Methoxy group enhances solubility via electron donation |
Key Observations :
Key Observations :
- Copper-based nanocatalysts (Cu@HAp@KIT-6) offer superior yields (88–97%) and shorter reaction times compared to traditional methods .
- Solvent-free conditions (e.g., using NGPU) improve efficiency and reduce environmental impact .
Pharmacological and Functional Comparisons
Analgesic activity screening of related compounds (e.g., pyrazole and thiazole derivatives) revealed moderate to high efficacy in pain models, with IC₅₀ values ranging from 10–50 μM . For instance:
生物活性
2-Methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (CAS Number: 932170-59-7) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer and antibacterial activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 284.34 g/mol. The structure features a quinazolinone core modified by a thienyl group and a triazole ring, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the triazoloquinazolinone class. For instance, structure-activity relationship (SAR) studies have shown that derivatives of triazoloquinazolinones exhibit selective inhibition against Polo-like kinase 1 (Plk1), a target in cancer therapy. In vitro assays revealed that certain analogs demonstrated significant antiproliferative effects in various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 4.4 | Plk1 PBD |
| Compound B | 10.0 | Plk1 PBD |
| 2-Methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one | TBD | TBD |
Note: TBD indicates that specific data for this compound is not yet available.
In one study, derivatives were synthesized and tested for their ability to induce mitotic arrest in cancer cells. The results indicated that certain modifications could enhance cellular permeability and increase cytotoxicity against cancer cells .
Antibacterial Activity
The antibacterial properties of quinazolinone derivatives have been documented extensively. A study evaluated various quinazolinone compounds for their antibacterial efficacy against common pathogens such as Escherichia coli and Klebsiella pneumoniae. While specific data for 2-methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is limited, related compounds showed promising results in inhibiting bacterial growth .
Table 2: Antibacterial Activity of Quinazolinone Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | E. coli | 32 µg/mL |
| Compound Y | K. pneumoniae | 16 µg/mL |
| 2-Methyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one | TBD | TBD |
Case Studies
A notable case study involved the synthesis and evaluation of various quinazolinone derivatives for their pharmacological activities. The study found that structural modifications significantly affected the biological activity profiles of these compounds. While direct studies on the specific compound are sparse, the trends observed in related compounds provide insights into its potential efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
